molecular formula C24H15BrN2O4 B215928 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B215928
M. Wt: 475.3 g/mol
InChI Key: NIAXHAQLZABJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Properties

Molecular Formula

C24H15BrN2O4

Molecular Weight

475.3 g/mol

IUPAC Name

2-(5-bromoquinolin-8-yl)-5-(2-methoxyphenoxy)isoindole-1,3-dione

InChI

InChI=1S/C24H15BrN2O4/c1-30-20-6-2-3-7-21(20)31-14-8-9-15-17(13-14)24(29)27(23(15)28)19-11-10-18(25)16-5-4-12-26-22(16)19/h2-13H,1H3

InChI Key

NIAXHAQLZABJPG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C5C(=C(C=C4)Br)C=CC=N5

Canonical SMILES

COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C5C(=C(C=C4)Br)C=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, brominating agents, and isoindole precursors. Common synthetic routes could involve:

    Bromination: Introduction of the bromine atom into the quinoline ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: Formation of the methoxyphenoxy group through nucleophilic substitution or coupling reactions using reagents like phenol derivatives and appropriate catalysts.

    Cyclization: Formation of the isoindole ring through cyclization reactions, often involving condensation of suitable precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the quinoline ring or the isoindole moiety, potentially leading to dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or isoindole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads in drug discovery.

Industry

In the industrial sector, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-8-quinolinyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
  • 2-(5-fluoro-8-quinolinyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
  • 2-(5-iodo-8-quinolinyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.

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